REACTION_SMILES
|
[CH2:1]([CH3:2])[c:3]1[c:4]([OH:9])[n:5][cH:6][cH:7][n:8]1.[P:10]([Cl:11])([Cl:12])([Cl:13])=[O:14]>>[CH2:1]([CH3:2])[c:3]1[c:4]([Cl:12])[n:5][cH:6][cH:7][n:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1nccnc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1nccnc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |